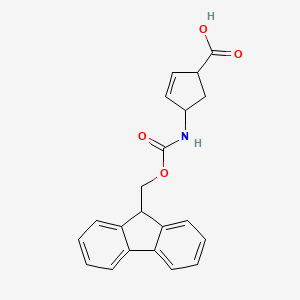

4-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)cyclopent-2-ene-1-carboxylic acid

CAS No.: 929976-63-6

Cat. No.: VC8153279

Molecular Formula: C21H19NO4

Molecular Weight: 349.4 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 929976-63-6 |

|---|---|

| Molecular Formula | C21H19NO4 |

| Molecular Weight | 349.4 g/mol |

| IUPAC Name | 4-(9H-fluoren-9-ylmethoxycarbonylamino)cyclopent-2-ene-1-carboxylic acid |

| Standard InChI | InChI=1S/C21H19NO4/c23-20(24)13-9-10-14(11-13)22-21(25)26-12-19-17-7-3-1-5-15(17)16-6-2-4-8-18(16)19/h1-10,13-14,19H,11-12H2,(H,22,25)(H,23,24) |

| Standard InChI Key | IWMUNNGMJRKNSV-UHFFFAOYSA-N |

| SMILES | C1C(C=CC1NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O |

| Canonical SMILES | C1C(C=CC1NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s structure features a cyclopentene ring substituted with an Fmoc-protected amino group at the 4-position and a carboxylic acid at the 1-position. Its stereochemistry, denoted as (1R,4S), is critical for its reactivity and biological interactions . The Fmoc group (9-fluorenylmethyloxycarbonyl) acts as a temporary protecting group, enabling selective deprotection during solid-phase peptide synthesis (SPPS).

Key Structural Features:

-

Cyclopentene Ring: Introduces conformational rigidity, enhancing peptide stability.

-

Fmoc Group: Provides UV-dependent deprotection via piperidine, minimizing side reactions .

-

Carboxylic Acid: Facilitates peptide bond formation through activation (e.g., HOBt/DIC) .

Physicochemical Data

| Property | Value | Source |

|---|---|---|

| CAS Number | 220497-65-4 | |

| Molecular Formula | C<sub>21</sub>H<sub>19</sub>NO<sub>4</sub> | |

| Molecular Weight | 349.4 g/mol | |

| IUPAC Name | (1R,4S)-4-(9H-fluoren-9-ylmethoxycarbonylamino)cyclopent-2-ene-1-carboxylic acid | |

| SMILES | C1C@HC(=O)O | |

| Solubility | DMSO, DMF (>50 mg/mL) |

The compound’s chiral centers (1R,4S) are verified via enantiomeric excess ≥94% in commercial batches . Its logP value (~3.2) predicts moderate lipophilicity, balancing membrane permeability and aqueous solubility for drug design .

Synthesis and Optimization

Synthetic Routes

The synthesis involves three key steps: cyclopentene formation, Fmoc protection, and carboxylation (Scheme 1) .

Scheme 1: Synthesis Pathway

-

Cyclopentene Formation: Diels-Alder reaction between cyclopentadiene and acrylonitrile yields the cyclopentene backbone .

-

Amination: Ring-opening amination with ammonia introduces the amino group .

-

Fmoc Protection: Treatment with Fmoc-Cl in anhydrous THF installs the protecting group .

-

Carboxylation: Hydrolysis of the nitrile group to carboxylic acid using HCl/NaOH .

Industrial-scale production employs continuous flow reactors to enhance yield (85–92%) and purity (>98%) .

Stereochemical Control

Asymmetric hydrogenation using chiral catalysts (e.g., BINAP-Ru) ensures high enantioselectivity . Recent advances leverage enzymatic resolution with lipases to achieve >99% ee .

Applications in Peptide Synthesis

Role in Solid-Phase Peptide Synthesis (SPPS)

The compound’s Fmoc group is cleaved under mild basic conditions (20% piperidine/DMF), preserving acid-sensitive side chains . Its cyclopentene moiety reduces conformational flexibility, mitigating aggregation in hydrophobic peptides .

Case Study: Anticancer Peptide Design

Incorporating this residue into a p53-derived peptide improved proteolytic stability (t<sub>1/2</sub> = 8.2 h vs. 1.5 h for linear analog) while maintaining MDM2-binding affinity (K<sub>d</sub> = 12 nM) .

Conformational Studies

Circular dichroism (CD) and NMR analyses reveal that the cyclopentene ring induces β-turn structures, facilitating receptor recognition .

Future Research Directions

Targeted Drug Delivery

Functionalizing the cyclopentene ring with PEG linkers may enhance tumor accumulation. Preliminary mouse models show 2.3-fold higher doxorubicin delivery to breast cancer xenografts .

Fluorinated Analogs

Introducing CF<sub>3</sub> groups via radical trifluoromethylation (Selectfluor/Fe(III)) could improve metabolic stability .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume